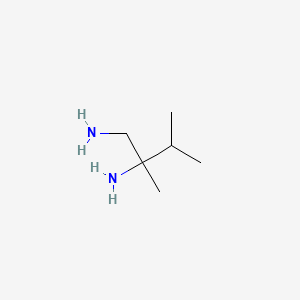

2,3-Dimethylbutane-1,2-diamine

Description

Contextualization within Vicinal Diamine Chemistry

Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. This structural motif is a cornerstone in organic chemistry, with applications ranging from building blocks in synthesis to ligands in catalysis. nih.gov The chemistry of vicinal diamines is rich and varied, and the properties of these compounds can be finely tuned by altering the substituents on the carbon backbone and the nitrogen atoms. nih.gov

2,3-Dimethylbutane-1,2-diamine distinguishes itself within this class by its specific substitution pattern: two methyl groups at the 2 and 3 positions of a butane (B89635) chain, with amino groups at the 1 and 2 positions. This arrangement imparts a notable degree of steric hindrance around the chiral center at the C2 position, influencing its reactivity and coordination behavior. Unlike simpler vicinal diamines such as ethylenediamine (B42938), the bulky substituents in this compound can dictate the stereochemical outcome of reactions and the geometry of metal complexes.

Significance of Diamines in Synthetic and Coordination Chemistry

Diamines are of paramount importance in both synthetic and coordination chemistry. In synthetic chemistry, they serve as versatile precursors for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and chiral auxiliaries. nih.govucl.ac.uk Chiral vicinal diamines, in particular, are highly valued for their role in asymmetric synthesis, where they can be used to induce stereoselectivity in chemical transformations. acs.orgacs.orgsigmaaldrich.com The ability to synthesize enantiomerically pure compounds is crucial in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.

In coordination chemistry, diamines function as bidentate ligands, capable of forming stable chelate rings with metal ions. The resulting metal complexes have found applications in various fields, including catalysis, materials science, and bioinorganic chemistry. The steric and electronic properties of the diamine ligand can significantly influence the properties and reactivity of the metal center.

Overview of Research Trajectories for this compound

Research concerning this compound has primarily focused on its synthesis and its application as a ligand in coordination chemistry. Several synthetic routes to this compound have been explored, often involving the reduction of corresponding dinitro or diimine precursors. One notable one-step synthesis involves the dehydrodimerization of isopropylamine. acs.org

In the realm of coordination chemistry, this compound has been employed as a ligand to prepare complexes with various transition metals, including ruthenium and osmium. acs.orgacs.orgacs.org Studies have investigated the synthesis, structure, and properties of these complexes. acs.orgacs.org For instance, research has been conducted on bis(amido)ruthenium(IV) complexes containing this diamine, revealing details about their crystal structure and redox properties. acs.org The steric bulk of the 2,3-dimethylbutyl (B1248744) group has been shown to influence the geometry and reactivity of the resulting metal complexes. publish.csiro.au Furthermore, derivatives of this diamine have been used in the synthesis of more complex molecules, such as imidazolines. acs.org

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-5(2)6(3,8)4-7/h5H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGUEZKINWGNPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dimethylbutane 1,2 Diamine

Classical and Established Synthetic Routes

Traditional methods for synthesizing 2,3-dimethylbutane-1,2-diamine have laid the groundwork for more modern approaches. These routes often involve multi-step processes and have been refined over time to improve yields and purity.

Reduction of Dioximes (e.g., from Pinacolone Derivatives)

A well-established route to this compound involves the reduction of dioximes derived from pinacolone. oup.com Pinacolone, or 3,3-dimethyl-2-butanone, can be converted to t-butylglyoxal dioxime, which then undergoes reduction to yield the target diamine. oup.com Various reducing agents can be employed in this process, including sodium in ethanol (B145695), lithium aluminum hydride, and catalytic hydrogenation with Raney nickel or platinum oxide. oup.com The choice of reducing agent can significantly impact the reaction's success and yield. For instance, the use of sodium in ethanol has been reported to provide favorable results for the conversion of the dioxime to the diamine. oup.com

Another pathway involves the synthesis of 2,3-dimethyl-2,3-dinitrobutane, which can then be reduced to the corresponding diamine. chemicalbook.comlookchem.comacs.org This dinitro compound can be prepared through the oxidative coupling of acetone (B3395972) oxime or the reaction of 2-nitropropane (B154153) with sodium hydroxide (B78521) and bromine. chemicalbook.comlookchem.comresearchgate.netsioc-journal.cn The subsequent reduction of the dinitro compound is a critical step in obtaining this compound.

The pinacol-pinacolone rearrangement is a related reaction that starts with pinacol (B44631) (2,3-dimethylbutane-2,3-diol) and, under acidic conditions, rearranges to form pinacolone. quora.commsu.edu This rearrangement is a classic method for converting 1,2-diols to carbonyl compounds and highlights the chemical relationship between these structures. quora.comresearchgate.net

Table 1: Comparison of Reducing Agents for Dioxime Reduction

| Reducing Agent | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium in ethanol | Refluxing solution | Good yield reported oup.com | Requires careful handling of metallic sodium |

| Lithium aluminum hydride | Anhydrous solvent | Powerful reducing agent | Highly reactive, requires inert atmosphere |

Dehydrodimerization Reactions (e.g., Modified Mercat Reaction)

Dehydrodimerization presents another classical route for the synthesis of diamines. A notable example is the modified Mercat reaction, which has been successfully used to synthesize 2,3-dimethylbutane-2,3-diamine (B1581285) in a single step from isopropylamine. acs.org This method involves the photochemical dimerization of organic compounds and can be a more direct route compared to multi-step syntheses. google.com The reaction conditions, such as the presence of hydrogen gas, can influence the selectivity of the dehydrodimerization process. google.com This approach is particularly valuable as it can provide access to sterically hindered diamines that are resistant to degradation. acs.org

Modern and Stereoselective Synthetic Approaches

Contemporary synthetic chemistry has focused on developing methods that not only produce this compound efficiently but also with high stereoselectivity, yielding specific chiral isomers.

Enantioselective Synthesis of Chiral Isomers

The synthesis of enantiomerically pure vicinal diamines is of significant interest due to their application as chiral ligands in asymmetric catalysis. cas.cnnih.govnih.gov Several strategies have been developed to achieve the enantioselective synthesis of 1,2-diamines.

One approach involves the use of chiral auxiliaries. For instance, the synthesis of enantiopure mixed alkyl-aryl vicinal diamines has been demonstrated using 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethene (hpen). nih.gov This method relies on a diaza-Cope rearrangement to produce the desired diimines with excellent stereoselectivity. nih.gov Another strategy employs chiral N-acyloxazolidinones to establish adjacent stereocenters with high diastereoselectivity, which can then be converted to the chiral diamine.

Metal-catalyzed reactions also play a crucial role in enantioselective synthesis. Highly stereoselective metal-free hydrogenation of vicinal diimines using catalysts like Piers' borane (B79455) can yield cis-1,2-diamines in high yields. nih.gov Furthermore, desymmetrizing deprotonation of diaryl ethers using a sec-BuLi–(−)-sparteine complex allows for the enantioselective synthesis of atropisomeric products. beilstein-journals.org

Table 2: Examples of Chiral Synthesis Strategies for Vicinal Diamines

| Method | Key Feature | Stereoselectivity | Reference |

|---|---|---|---|

| Diaza-Cope Rearrangement | Use of hpen chiral auxiliary | Excellent | nih.gov |

| Metal-Free Hydrogenation | Piers' borane catalyst | High (for cis-diamines) | nih.gov |

| Desymmetrizing Deprotonation | sec-BuLi–(−)-sparteine complex | Good enantiomeric ratios | beilstein-journals.org |

Novel Reaction Conditions and Reagent Systems

Modern synthetic methods are continuously exploring new reaction conditions and reagents to improve the synthesis of this compound. This includes the development of novel catalysts and more environmentally friendly reaction media. For example, the use of zinc chloride supported on silica (B1680970) has been shown to be an efficient and recyclable catalyst for pinacol rearrangements, which are related to the synthesis of precursors for the diamine. researchgate.net

The development of new catalytic systems, such as manganese-based catalysts for the dehydrogenative coupling of amines and methanol (B129727) to form urea (B33335) derivatives, showcases the ongoing innovation in this field. acs.org While not a direct synthesis of the diamine, these advancements in C-N bond formation are relevant to the broader field of amine synthesis.

Scalability and Efficiency Considerations in Diamine Production

For industrial-scale production, catalytic processes are often favored due to their efficiency and the potential for catalyst recycling. The one-step dehydrodimerization reaction, for instance, offers an advantage in terms of process simplification. acs.org However, the cost and availability of the starting materials and catalysts are critical factors.

The development of bio-based production methods for diamines is an emerging area with the potential for more sustainable and economically competitive manufacturing. nih.gov While currently focused on more common diamines, these approaches could be adapted for specialty chemicals like this compound in the future. The optimization of microbial strains and fermentation processes is key to increasing the yield and making bio-based routes a viable alternative to chemical synthesis. nih.gov

Ultimately, the choice of a synthetic route for large-scale production will involve a trade-off between various factors, including raw material costs, process complexity, safety, and environmental impact. google.com

Coordination Chemistry of 2,3 Dimethylbutane 1,2 Diamine

Ligand Characteristics and Chelation Behavior

2,3-Dimethylbutane-1,2-diamine, also known as tmen, is a branched aliphatic diamine whose structure lends itself to unique applications in coordination chemistry. Its two primary amine groups are key to its function as a chelating agent.

Bidentate Coordination Modes

This compound functions as a bidentate ligand, meaning it binds to a central metal ion through two of its donor atoms simultaneously. askfilo.comlibretexts.org The two nitrogen atoms of the amine groups possess lone pairs of electrons, which they donate to the metal ion to form coordinate covalent bonds. libretexts.org This chelation results in the formation of a stable ring structure involving the metal atom. libretexts.org For instance, in the bis(2,3-dimethylbutane-2,3-diamine)nickel(II) complex, the ligand coordinates to the nickel atom through the four nitrogen atoms of two ligand molecules. nih.govsmolecule.comdoaj.org

Steric and Electronic Influences on Complex Stability

The stability and geometry of the metal complexes formed with this compound are significantly influenced by both steric and electronic factors. chemrxiv.org

Steric Influences: The presence of four methyl groups on the carbon backbone of the ligand introduces considerable steric hindrance. This steric bulk affects the metal-ligand bond angles and can lead to distorted coordination geometries. For example, in copper(II) complexes, this steric hindrance results in distorted octahedral geometries. The arrangement of ligands around the metal center is often dictated by the need to minimize these steric repulsions. nih.gov

Electronic Influences: The amine groups of this compound are strong sigma (σ) donors. This electronic property enhances the stability of the resulting metal complexes. In a study of ruthenium complexes, it was found that this chelating saturated diamine ligand is a better σ-donor than 2,2'-bipyridine. acs.orgnih.gov The electron-donating nature of the ligand influences the electronic properties of the metal center, which can be observed in the redox potentials of the complexes. acs.orgnih.gov Theoretical studies on similar systems highlight that the stability of metal complexes is a balance between the steric demands and the electronic nature of the ligands. mdpi.comillinois.edu

Formation of Stable Five-Membered Chelate Rings

When this compound coordinates to a metal ion in a bidentate fashion, it forms a highly stable five-membered chelate ring. libretexts.org This ring consists of the metal ion, the two coordinating nitrogen atoms, and the two adjacent carbon atoms of the ligand backbone. The stability of five-membered chelate rings is a well-established principle in coordination chemistry, often referred to as the chelate effect. This effect denotes the enhanced thermodynamic stability of a chelate complex compared to its non-chelated analogue with monodentate ligands. libretexts.org

Conformational analysis of cobalt(III) and platinum(II) complexes containing this diamine has been used to study the puckering of these five-membered rings. publish.csiro.aupublish.csiro.au The t-butyl group's orientation in these rings has been found to be restricted to an equatorial position even in square-planar platinum(II) complexes due to steric factors. publish.csiro.au

Synthesis and Structural Analysis of Metal Complexes

The unique steric and electronic properties of this compound have led to its use in the synthesis of a variety of metal complexes, particularly with transition metals.

Transition Metal Complexes (e.g., Ni(II), Ru(II), Co(III), Mo(0), Cr(0), Pt(II), Pd(II))

The synthesis of complexes with this ligand typically involves reacting a metal salt with the diamine in a suitable solvent. nih.gov

Nickel(II) Complexes : A well-characterized example is the bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate, Ni(C₆H₁₆N₂)₂₂·H₂O. nih.govdoaj.org It was synthesized by reacting 2,3-diamino-2,3-dimethylbutane with nickel(II) nitrate (B79036) hexahydrate in water. nih.gov X-ray crystallography revealed that the Ni(II) ion has a relatively undistorted square-planar geometry, coordinated by the four nitrogen atoms from the two diamine ligands. nih.govsmolecule.comdoaj.org

Ruthenium(II) Complexes : A range of ruthenium complexes with this compound have been prepared, including Ru(II), Ru(III), and Ru(IV) species. acs.orgnih.govntu.edu.tw For example, bis(amido)ruthenium(IV) complexes were synthesized by the chemical oxidation of the corresponding Ru(II) species, [RuII(bpy)(L)₂]²⁺ (where L = 2,3-diamino-2,3-dimethylbutane). acs.orgnih.gov These complexes exhibit reversible redox couples, highlighting the electronic influence of the diamine ligand. acs.orgnih.goviupac.org

Cobalt(III) Complexes : Cobalt(III) complexes of this ligand have been studied primarily for their conformational properties. publish.csiro.aupublish.csiro.au For instance, the complex tetracyano{(S)-3,3-dimethylbutane-1,2-diamine)cobaltate(III)} was synthesized by reacting K₃[Co(CN)₅I] with the diamine in water. publish.csiro.au These studies confirmed the formation of stable five-membered chelate rings. publish.csiro.auresearchgate.net

Molybdenum(0) and Chromium(0) Complexes : Carbonyl complexes of Mo(0) and Cr(0) with diamine ligands have been reported. publish.csiro.aupublish.csiro.au For example, tetracarbonyl complexes can be synthesized by reacting the metal hexacarbonyl with the diamine. publish.csiro.au More recent research has focused on Cr(0) and Mo(0) complexes with bidentate pyridyl-mesoionic carbene ligands, which show interesting electrochemical and photochemical properties. conicet.gov.arnih.govnih.gov While these are not strictly this compound complexes, they illustrate the broader context of group 6 metal complexes with bidentate ligands. d-nb.infowayne.edu

Platinum(II) and Palladium(II) Complexes : The proton magnetic resonance spectra of Pt(II) and Pd(II) complexes with this compound have been analyzed to determine the conformational populations of the chelate rings. publish.csiro.aupublish.csiro.au In square-planar platinum(II) complexes, the bulky t-butyl group of the ligand is restricted to the equatorial orientation. publish.csiro.au

Interactive Table: Selected Transition Metal Complexes of this compound

| Metal Ion | Complex Formula | Geometry | Key Research Finding | Reference(s) |

| Ni(II) | Ni(C₆H₁₆N₂)₂₂·H₂O | Square-planar | Undistorted geometry with Ni on an inversion center. | nih.gov, doaj.org |

| Ru(IV) | [RuIV(bpy)(L-H)₂]²⁺ | cis-Amido | Exhibits reversible Ru(IV)/Ru(III) and Ru(IV)/Ru(II) redox couples. | acs.org, nih.gov |

| Co(III) | [Co(CN)₄(C₆H₁₆N₂)]⁻ | Octahedral | Used to study chelate ring conformations; t-butyl group is equatorial. | publish.csiro.au, publish.csiro.au |

| Pt(II) | [Pt(bipy)(dmbn)]²⁺ | Square-planar | Conformational analysis shows restriction of t-butyl group to equatorial position. | publish.csiro.au |

(L = 2,3-diamino-2,3-dimethylbutane; L-H = deprotonated form of L; dmbn = 3,3-dimethylbutane-1,2-diamine (B11091148); bpy = 2,2'-bipyridine; bipy = 2,2'-bipyridine)

Lanthanide Ion Interactions

While the coordination chemistry of this compound with transition metals is well-documented, specific studies detailing its interaction with lanthanide ions are less common in the surveyed literature. However, the broader field of lanthanide chemistry frequently employs N-donor ligands, including diamines and more complex Schiff base ligands derived from diamines, to construct luminescent and magnetic coordination compounds. rsc.orgresearchgate.netresearchgate.net For example, lanthanide complexes have been synthesized with ligands like N,N'-bis(pyridine)-1,2-ethanediamine. rsc.org Given the known chelating ability of this compound, it is a plausible candidate for forming stable complexes with lanthanide ions, which could exhibit interesting photophysical properties. mindat.org

Spectroscopic and Diffraction-Based Structural Elucidation

The precise three-dimensional arrangement of atoms and the conformational preferences of the chelate rings in metal complexes of this compound are critical to understanding their chemical behavior and reactivity. X-ray crystallography and conformational analysis are powerful tools for providing this detailed structural information.

X-ray Crystallography of Metal-Diamine Complexes

One such study reports the crystal structure of bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate, Ni(C₆H₁₆N₂)₂₂·H₂O. nih.govresearchgate.net In this complex, the nickel(II) ion is situated at an inversion center and exhibits a relatively undistorted square-planar geometry. It is coordinated by four nitrogen atoms from two symmetry-related 2,3-diamino-2,3-dimethylbutane ligands. nih.govresearchgate.net The Ni-N interatomic distances are in the range of 1.890(3) to 1.898(3) Å, and the N-Ni-N bond angles are 85.56(14)° and 94.44(14)°. nih.govresearchgate.net The structure is further characterized by a zigzag chain formed through hydrogen bonds involving the amine groups, nitrate anions, and a water molecule. nih.govresearchgate.net

In another example, the crystal structure of Co(NH₃)₄{(-)-dmbn}₃·1.5H₂O was analyzed. researchgate.netpublish.csiro.au This analysis established that the (-)-dmbn ligand possesses the (R)-absolute configuration. researchgate.netpublish.csiro.au However, refinement issues prevented the determination of a precise NCCN torsional angle from this particular crystal structure. researchgate.netpublish.csiro.au

The structural details of these and other relevant complexes determined by X-ray crystallography are summarized in the interactive table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Ni(C₆H₁₆N₂)₂₂·H₂O | Monoclinic | P2₁/c | 21.788(3) | 7.892(3) | 13.997(4) | 121.26(3) | 4 | nih.govresearchgate.net |

| Co(NH₃)₄{(-)-dmbn}₃·1.5H₂O | Not provided | Not provided | Not provided | Not provided | Not provided | Not provided | - | researchgate.netpublish.csiro.au |

Conformational Analysis of Chelate Rings in Coordination Compounds

The five-membered chelate ring formed by the coordination of this compound to a metal center is not planar. It adopts a puckered or "gauche" conformation, which is energetically more stable than an eclipsed conformation. rsc.orgresearchgate.net This puckering can occur in two enantiomeric forms, denoted as λ and δ. rsc.org The substituents on the carbon backbone of the diamine, in this case, the methyl and tert-butyl groups, will preferentially occupy pseudo-equatorial positions to minimize steric hindrance. rsc.orgiupac.org

For substituted ethylenediamine (B42938) ligands like this compound, the conformation of the chelate ring is a significant factor. The bulky tert-butyl group is expected to strongly favor an equatorial orientation. publish.csiro.au Proton magnetic resonance (PMR) studies on tetracyano{(S)-3,3-dimethylbutane-1,2-diamine}cobaltate(III) assumed that the t-butyl group is exclusively in the equatorial orientation to determine necessary parameters for conformational analysis. publish.csiro.au

Furthermore, ³J(H,H) coupling constants from PMR spectra of complexes containing dmbn have indicated that the NCCN torsional angle in these chelate rings in solution is significantly larger than in complexes with other diamines. researchgate.netpublish.csiro.au In square-planar platinum(II) complexes of dmbn, the J(Pt,H) values confirm that the t-butyl group remains restricted to the equatorial orientation. researchgate.netpublish.csiro.au

The five-membered chelate ring of a C-substituted diamine can undergo conformational interconversion. publish.csiro.au However, the bulky nature of the substituents in this compound significantly influences the preferred conformation. The gauche conformation of the two amino groups, with a torsion angle of approximately 60°, is considerably more stable than the eclipsed conformation (0° torsion angle). rsc.orgresearchgate.net

| Metal Complex System | Method of Analysis | Key Finding | Reference |

| Cobalt(III), Molybdenum(0), Chromium(0), Platinum(II), Palladium(II) complexes of (S)-3,3-dimethylbutane-1,2-diamine | PMR Spectroscopy | The t-butyl group is assumed to be exclusively in the equatorial orientation in the chelate ring. | publish.csiro.au |

| Cobalt(III) and Platinum(II) complexes of dmbn | PMR Spectroscopy | The NCCN torsional angle for dmbn chelates in solution is significantly greater than for other diamines. The t-butyl group is restricted to the equatorial orientation in square-planar Pt(II) complexes. | researchgate.netpublish.csiro.au |

| General Co(en)₃³⁺ type complexes | General Analysis | The gauche orientation of the NH₂ groups (torsion angle ca. 60°) is much more stable than the eclipsed orientation. | rsc.orgresearchgate.net |

Applications of 2,3 Dimethylbutane 1,2 Diamine in Catalysis

Asymmetric Catalysis

The primary application of 2,3-dimethylbutane-1,2-diamine lies in asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product. Its derivatives are instrumental in creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

Role as Chiral Ligand in Enantioselective Transformations

This compound serves as a foundational building block for the synthesis of more complex chiral ligands. Its diamine structure is readily incorporated into larger molecular frameworks, such as in the formation of imidazolidinone derivatives, which are then employed as ligands in asymmetric catalysis. The strategic placement of bulky methyl groups provides a well-defined chiral pocket that can effectively discriminate between the two faces of a prochiral substrate, leading to high enantioselectivity.

The versatility of this diamine is further demonstrated by its use in the synthesis of various multidentate ligands. For instance, it can be a component of P,N,O-type ligands, which have shown considerable success in iridium-catalyzed reactions. researchgate.netmdpi.com The modular nature of these ligands allows for systematic tuning of their steric and electronic properties to optimize catalytic performance for specific transformations.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation, a key reaction for producing chiral alcohols and amines, has significantly benefited from catalysts incorporating ligands derived from this compound. mdpi.comwikipedia.org Ruthenium complexes containing this diamine, along with a diphosphine ligand, have been developed for the efficient and enantioselective hydrogenation of ketones. wikipedia.org

A notable example involves the use of iridium complexes with simple alkane-diyl-based P,N,O-type chiral ligands derived from this diamine. researchgate.netmdpi.com These catalysts have demonstrated high activity and enantioselectivity (up to 98% ee) in the hydrogenation of prochiral ketones under optimized conditions. researchgate.netmdpi.com The systematic variation of the ligand structure has provided valuable insights into the mechanistic aspects of these iridium-catalyzed reactions. researchgate.net

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Conversion | Reference |

| Acetophenone | Ir-complex with P,N,O-ligand | up to 98% | High | researchgate.netmdpi.com |

| Various Ketones | RuH(X)(diamine)(PPh₃)₂ | - | Active | acs.org |

Asymmetric Michael Addition Reactions

The catalytic asymmetric Michael addition is a powerful method for carbon-carbon bond formation. Ruthenium complexes featuring this compound have been shown to be active catalysts for the Michael addition of dimethyl malonate to 2-cyclohexen-1-one. acs.org The proposed catalytic cycle involves the addition of the C-H bond of the Michael donor to the Ru-N bond of the catalyst. acs.org

Furthermore, chiral bifunctional thioureas derived from related diamines have been employed in aza-Michael additions, highlighting the broad applicability of diamine-based catalysts in this class of reactions.

| Michael Donor | Michael Acceptor | Catalyst | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Dimethyl Malonate | 2-Cyclohexen-1-one | RuH(X)(tmen)(PPh₃)₂ | - | - | acs.org |

| Aldehydes/Ketones | Nitrostyrene | N-i-Pr-2,2'-bipyrrolidine | up to 85% | up to 95:5 (syn) | nih.gov |

Enantioselective Protonation Processes

While direct research on this compound in enantioselective protonation is less documented, the principles of chiral ligand design are transferable. The creation of a defined chiral pocket by ligands derived from this diamine is crucial for controlling the stereoselective delivery of a proton to a prochiral enolate or a similar substrate. The precise spatial arrangement of the functional groups within the ligand dictates the facial selectivity of the protonation event.

Design and Optimization of Catalytic Systems

The effectiveness of a catalytic system often hinges on the design of the ligand. Modification of the basic this compound structure is a key strategy for enhancing catalytic performance.

Ligand Modification for Enhanced Selectivity and Reactivity

Systematic modifications to ligands derived from this compound have a profound impact on the selectivity and reactivity of the resulting catalysts. For instance, in the context of iridium-catalyzed asymmetric hydrogenation, the variation of the P-N and N-O backbones in P,N,O-type ligands, as well as the number and configuration of stereogenic centers, have been studied to understand their effect on catalytic outcomes. researchgate.netmdpi.com

The introduction of different substituents on the diamine nitrogen atoms or the modification of the ligand backbone can fine-tune the steric hindrance and electronic properties of the catalyst. This, in turn, influences the coordination of the substrate and the transition state energies, ultimately leading to improved enantioselectivity and reaction rates. For example, post-synthetic modification of metal-organic frameworks (MOFs) with amine-containing ligands demonstrates a strategy for enhancing selectivity in adsorption processes, a principle that can be applied to heterogeneous catalysis. researchgate.net

The development of novel chiral phosphines and their incorporation into ligands is another avenue for optimization. scholaris.ca By creating a library of ligands with diverse structural features, it is possible to screen for the optimal catalyst for a specific transformation.

Homogeneous and Heterogeneous Catalysis Systems

The utility of this compound as a ligand extends to both homogeneous and heterogeneous catalytic setups, where the phase of the catalyst relative to the reactants dictates the system's classification and operational parameters.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This compound (often abbreviated as 'tmen' in literature when referring to its 2,3-diamino-2,3-dimethylbutane isomer used in complexes) excels as a chelating ligand for various transition metals, forming soluble and highly active molecular catalysts. acs.org

Ruthenium Complexes: Ruthenium complexes incorporating this diamine ligand have demonstrated significant activity. For instance, complexes of the type RuHX(tmen)(PPh3)2 are effective homogeneous catalysts for Michael addition reactions. acs.org The diamine ligand is crucial for the stability and reactivity of the metal center.

Osmium Complexes: An osmium complex, formed by the reaction of OsHCl(PPh3)3 with 2,3-diamino-2,3-dimethylbutane, has been synthesized and employed in transfer hydrogenation reactions, showcasing the versatility of this ligand with different group 8 metals. unito.it

Nickel Complexes: Nickel complexes containing 2,3-dimethylbutane-2,3-diamine (B1581285) have been prepared and studied for their electrocatalytic activity, such as in proton reduction, further highlighting the ligand's role in designing molecular catalysts for energy-related applications. rsc.org

These systems benefit from high activity and selectivity due to the well-defined nature of the single-site molecular catalyst.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. While less common than its use in homogeneous systems, this compound can be integrated into heterogeneous catalysts.

A prime example of this approach is the appending of the diamine to solid supports like metal-organic frameworks (MOFs). acs.org In one study, 2,3-diamino-2,3-dimethylbutane (tmen) was grafted onto the coordinatively unsaturated metal sites of the Mg2(dobpdc) MOF. acs.org Although this specific application focused on cooperative CO2 capture, the methodology demonstrates a key strategy for heterogenizing a molecular species. By immobilizing the diamine on a solid support, a heterogeneous system is created, preventing the leaching of the active component and facilitating its removal from the product stream through simple filtration. acs.orgresearchgate.net This principle is directly applicable to creating solid-supported catalysts for various organic transformations.

| Catalysis Type | Description | Examples with this compound Ligand | Key Advantages |

| Homogeneous | Catalyst and reactants are in the same phase (typically liquid). | - RuHX(tmen)(PPh3)2 for Michael additions acs.orgacs.org- Osmium complexes for transfer hydrogenation unito.it- Nickel complexes for electrocatalysis rsc.org | High activity, high selectivity, mild reaction conditions, good mechanistic understanding. |

| Heterogeneous | Catalyst and reactants are in different phases (e.g., solid catalyst, liquid reactants). | - Diamine appended to Metal-Organic Frameworks (MOFs) like Mg2(dobpdc) acs.org | Easy separation of catalyst from products, catalyst reusability, suitability for continuous flow processes. |

Mechanistic Investigations of Catalytic Cycles

Understanding the detailed mechanism of a catalytic cycle is paramount for optimizing reaction conditions and designing more efficient catalysts. Research on complexes of this compound has provided valuable insights into active species, reaction intermediates, and the factors controlling reaction rates and stereochemistry.

A catalytic cycle often involves the transformation of a stable precatalyst into a highly reactive catalytic species. The cycle then proceeds through a series of intermediates before regenerating the active catalyst.

Active Catalytic Species: In many ruthenium-diamine catalyzed reactions, the isolated complex is a precatalyst that must be activated. For hydrogenation and Michael addition reactions, ruthenium amido complexes are often the key active species. acs.orgnih.gov For example, the complex RuH(NH2CMe2CMe2NH)(PPh3)2 has been identified as an active catalyst for both H2 hydrogenation of ketones and Michael addition reactions. acs.orgnih.gov This active amido complex can be generated in situ from a more stable precursor. nih.gov

Reaction Intermediates: The identification of transient intermediates is crucial for mapping the catalytic pathway. In the Michael addition catalyzed by a Ru-tmen complex, a trapped Michael adduct, RuH(NCC(C6H9O)CN)(tmen)(PPh3)2, was successfully isolated and characterized by X-ray crystallography. acs.org This provided direct evidence for the proposed catalytic cycle, which involves the addition of the Michael donor's C-H bond across the Ru-N bond of the amido catalyst, followed by attack on the Michael acceptor. acs.org Similarly, in studies of oxidative degradation of the diamine on MOFs, carbon-centered radicals were identified as key intermediates in the reaction pathway. acs.org

| Reaction | Precatalyst | Active Catalytic Species | Identified Intermediate(s) | Reference(s) |

| Michael Addition | RuHX(tmen)(PPh3)2 | RuH(NH2CMe2CMe2NH)(PPh3)2 | RuH(NCC(C6H9O)CN)(tmen)(PPh3)2 (Trapped Michael Adduct) | acs.orgacs.org |

| Ketone Hydrogenation | Ru(II)-NHC-diamine complex | Ru-amido complex | Not explicitly isolated, but proposed based on stoichiometric reactions and DFT. | nih.gov |

| Oxidative Degradation | tmen-Mg2(dobpdc) | Not applicable | Carbon-centered radicals | acs.org |

Stereocontrol Elements: When a chiral ligand is used in a catalyst, it can direct the stereochemical outcome of the reaction. The structural features of the ligand that dictate this selectivity are known as stereocontrol elements. The bulky methyl groups on the backbone of this compound are a key stereocontrol element.

The principles of stereocontrol are well-illustrated in related systems:

In the ring-opening polymerization of lactide, the use of a bulky t-butyl substituent on a ligand was found to be essential for conferring high stereoselectivity, leading to a heterotactic polymer. In contrast, a less sterically demanding ligand provided no stereocontrol. researchgate.net

In copper-catalyzed oxidative biaryl couplings, the stereochemical outcome (i.e., which atropoisomer is formed) was found to be highly dependent on the substituents on the chiral diamine ligand. rsc.org A proposed mechanism indicated that the steric bulk of the ligand shields one face of the metal complex, forcing the substrate to approach from a specific trajectory and thus favoring the formation of one enantiomer over the other. rsc.orgrsc.org

Derivatives and Functionalized Compounds of 2,3 Dimethylbutane 1,2 Diamine

Synthesis of Functionalized Diamine Derivatives

The strategic modification of the amine functionalities in 2,3-dimethylbutane-1,2-diamine allows for the creation of new molecules with tailored properties.

Carboxymethylation to Polyaminocarboxylates (e.g., 3,3-Dimethylbutane-1,2-dinitrilotetraacetic Acid (BEDTA))

A significant derivative of this compound is 3,3-dimethylbutane-1,2-dinitrilotetraacetic acid (BEDTA), a polyaminocarboxylate. oup.comoup.com The synthesis of BEDTA is achieved through the carboxymethylation of the parent diamine, 3,3-dimethylbutane-1,2-diamine (B11091148) (BEDA). oup.comoup.com This reaction involves the introduction of four carboxymethyl groups onto the nitrogen atoms of the diamine.

The synthesis process begins with the preparation of 3,3-dimethylbutane-1,2-diamine, which can be synthesized from pinacolone. oup.com The subsequent carboxymethylation is carried out to yield BEDTA. oup.comoup.com This transformation highlights a key strategy for converting simple diamines into powerful chelating agents. The introduction of the bulky t-butyl groups on the ethylene (B1197577) bridge of the EDTA-like structure was anticipated to create a favorable steric effect for metal chelate formation. oup.com

Imidazolidinone Derivatives for Chiral Catalysis

This compound serves as a building block for the synthesis of chiral ligands, including imidazolidinone derivatives, which are employed in asymmetric catalysis. The inherent chirality and structural rigidity of these derivatives make them effective in controlling the stereochemical outcome of chemical reactions. The synthesis of such derivatives often involves the reaction of the diamine with a suitable carbonyl source to form the five-membered imidazolidinone ring. mdpi.com These heterocyclic compounds are valuable as chiral auxiliaries and intermediates in organic synthesis. mdpi.com

Chiral Amide Bases

Chiral lithium amide bases derived from diamines have proven to be effective reagents in asymmetric synthesis, particularly for the deprotonation of prochiral ketones. nih.gov While the direct use of this compound for this specific application is not extensively detailed in the provided context, the broader class of chiral diamines is well-established in this role. nih.gov The synthesis of these bases typically involves the treatment of the chiral diamine with an organolithium reagent, such as n-butyllithium. nih.gov The resulting chiral amide base can then be used to enantioselectively remove a proton from a prochiral substrate.

Physicochemical Characterization of Derivatives in Solution

Understanding the behavior of these derivatives in solution is crucial for their effective application. This involves studying their acid-base properties and their interactions with metal ions.

Acid Dissociation Behavior and Potentiometric Studies

The acid-base properties of this compound derivatives, such as BEDTA, have been investigated using potentiometric methods. oup.comoup.comresearchgate.net Potentiometric titration is a key technique used to determine the acid dissociation constants (pKa values) of these compounds. oup.comtubitak.gov.tr These constants provide quantitative information about the protonation state of the molecule at different pH values.

For 3,3-dimethylbutane-1,2-dinitrilotetraacetic acid (BEDTA), the stepwise acid dissociation constants were determined at 25°C and an ionic strength of 0.1 (KCl). oup.comoup.com The reported pKa values are pKa1=2.1, pKa2=3.62, pKa3=5.29, and pKa4=11.6. oup.comoup.comresearchgate.net For the parent diamine, 3,3-dimethylbutane-1,2-diamine (BEDA), the pKa values were found to be pKa1=6.26 and pKa2=9.78 under the same conditions. oup.comoup.comresearchgate.net

Table 1: Acid Dissociation Constants (pKa) of BEDA and BEDTA

| Compound | pKa1 | pKa2 | pKa3 | pKa4 |

|---|---|---|---|---|

| BEDA | 6.26 | 9.78 |

Data obtained at 25°C and an ionic strength of 0.1 (KCl). oup.comoup.comresearchgate.net

Metal Chelate Stability Constants

Polyaminocarboxylate derivatives like BEDTA are designed to form stable complexes with metal ions, a property known as chelation. The stability of these metal chelates is quantified by their stability constants (also known as formation constants). scispace.comsavemyexams.com Higher stability constants indicate the formation of more stable complexes. scispace.com

The introduction of alkyl groups on the ethylene bridge of EDTA analogues, as seen in BEDTA, is known to increase the basicity of the nitrogen atoms and can lead to higher chelate stability constants. oup.com The bulky t-butyl group in BEDTA is expected to have a significant steric effect that favors the formation of metal chelates. oup.com The determination of these stability constants is crucial for understanding the chelating ability of BEDTA and its potential applications in areas such as analytical chemistry, separation science, and medicine.

Applications of Functionalized Derivatives in Advanced Materials and Chemical Synthesis

Derivatives of this compound are pivotal in various specialized fields of chemical synthesis and materials science, primarily due to the unique steric and electronic properties conferred by the diamine's branched structure. Functionalization of the diamine's amino groups allows for the creation of a diverse range of molecules, particularly chiral ligands and heterocyclic compounds, which have found significant applications in asymmetric catalysis and the development of novel materials.

Chiral Ligands in Asymmetric Synthesis

A primary application of this compound is its use as a fundamental building block for the synthesis of complex organic molecules, most notably chiral ligands for asymmetric catalysis. The inherent chirality and structural rigidity of its derivatives make them highly effective in controlling the stereochemical outcome of chemical reactions.

These ligands are often synthesized by reacting the diamine scaffold with various reagents to introduce new functional groups. The resulting library of chemically diverse ligands can then be screened for catalytic activity and enantioselectivity in a range of asymmetric reactions. researchgate.net For instance, chiral ligands derived from this diamine have been successfully employed in asymmetric Henry reactions and asymmetric transfer hydrogenation, demonstrating a range of catalytic activities and enantioselectivities depending on the specific steric and electronic variations of the ligand. researchgate.net

Nickel(II) complexes incorporating chiral diamine ligands derived from structures similar to this compound have proven effective in catalyzing asymmetric Michael additions and alkyl-alkyl cross-coupling reactions. researchgate.netnih.gov These catalytic systems can achieve high yields and excellent enantioselectivity (up to 99% ee) in reactions such as the addition of diethyl malonate to nitroolefins. researchgate.net

Furthermore, ionic liquid-supported chiral imidazolidinones, synthesized from derivatives of the diamine, have been utilized in asymmetric alkylation reactions. mdpi.com This approach combines the benefits of high selectivity with the potential for catalyst recyclability, a key principle of green chemistry. mdpi.com

Table 1: Applications of this compound Derivatives in Asymmetric Synthesis

| Derivative Type | Application | Key Findings | References |

|---|---|---|---|

| Chiral Secondary Diamine Ligands | Asymmetric Henry Reaction | Demonstrated a range of catalytic activities and enantioselectivities based on structural variations. | researchgate.net |

| Chiral Secondary Diamine Ligands | Asymmetric Transfer Hydrogenation | Found to be less suitable, with only a select number of ligands showing activity. | researchgate.net |

| Ionic Liquid-Supported Chiral Imidazolidinones | Asymmetric Alkylation | Achieved high yields and enantiomeric excesses (ee's); the catalyst could be recovered. | mdpi.com |

| Nickel(II) Complexes with Chiral Diamine Ligands | Asymmetric Michael Addition | Yielded non-racemic products with two stereocenters in high yield and up to 99% ee. | researchgate.net |

| Nickel/Diamine Catalyst | Alkyl-Alkyl Cross-Coupling Reactions | Effective for enantioconvergent cross-coupling of racemic alkyl halides. | nih.gov |

Imidazolidine (B613845) Derivatives for Materials Science

The condensation of 2,3-diamino-2,3-dimethylbutane with ketones yields highly substituted imidazolidine structures. nih.govrsc.org These heterocyclic compounds serve as precursors for advanced materials, particularly nitroxide spin labels. nih.gov

The process involves the initial formation of the imidazolidine ring, followed by oxidation, often using an agent like m-chloroperoxybenzoic acid (MCPA), to produce the corresponding stable mononitroxide radicals. nih.govrsc.org These spin labels are paramagnetic molecules that can be used as probes in electron paramagnetic resonance (EPR) spectroscopy to study molecular structure and dynamics. The reaction of arylpropargyl aldehydes with a hydroxylamine (B1172632) derivative, 2,3-bis-hydroxylamino-2,3-dimethylbutane, also leads to functionalized imidazolidine derivatives, specifically 2-(1-hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones, which are valuable starting materials for further functionalization. researchgate.net

Table 2: Synthesis and Application of Imidazolidine Derivatives

| Reactants | Resulting Derivative | Application/Significance | References |

|---|---|---|---|

| 2,3-diamino-2,3-dimethylbutane and various ketones | 2,2,4,4,5,5-Hexasubstituted Imidazolidines | Precursors for mono- and dinitroxide spin labels after oxidation. | nih.govrsc.org |

| Arylpropargyl aldehydes and 2,3-bis-hydroxylamino-2,3-dimethylbutane | 2-(1-Hydroxy-4,4,5,5-tetramethylimidazolidin-2-ylidene)-1-arylethanones | Valuable starting compounds for the targeted functionalization of nitroxides due to the presence of a triple bond. | researchgate.net |

Metal Complex Catalysts

The diamine and its functionalized derivatives act as effective ligands in coordination chemistry, forming stable complexes with various transition metals such as nickel(II), copper(II), and cobalt(II). acs.org These metal complexes are themselves subjects of study and can function as catalysts. For example, a bis(2,3-dimethylbutane-2,3-diamine)nickel(II) dinitrate monohydrate complex has been synthesized and characterized, highlighting the coordination potential of the diamine. amanote.com

Schiff base ligands, formed by the condensation of diamines with aldehydes or ketones, are particularly important. journalajacr.com While specific examples using this compound are part of broader studies, the principle involves creating ligands that can chelate to a metal ion. journalajacr.com The resulting metal complexes often exhibit enhanced catalytic activity compared to the free ligand, playing a crucial role in various chemical transformations. acs.orgjournalajacr.com The coordination of these ligands to a metal center can facilitate reactions like the oxidative dehydrogenation of carbon-nitrogen bonds. acs.org

Table 3: Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand Type | Application/Research Focus | References |

|---|---|---|---|

| Nickel(II) | 2,3-dimethylbutane-2,3-diamine (B1581285) | Synthesis and structural characterization of the resulting coordination complex. | amanote.com |

| Cobalt(II), Nickel(II), Copper(II) | Salen and Tetrahydrosalen derivatives | Study of coordination chemistry and metal-catalyzed oxidative dehydrogenation. | acs.org |

| Copper(II), Cobalt(II), Cadmium(II) | Schiff bases (from other diamines) | Synthesis of metal complexes for evaluation of biological activity and geometry determination. | journalajacr.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

The structural assignment of 2,3-Dimethylbutane-1,2-diamine relies on the detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. Each unique nucleus in the molecule generates a distinct signal, and the characteristics of these signals—chemical shift, integration, and multiplicity—provide the necessary information for a complete structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display signals corresponding to several distinct proton environments. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent. The protons on the carbon backbone would exhibit specific multiplicities based on their neighboring protons. For instance, the methine proton at C2 would be coupled to the protons on C1 and C3, resulting in a complex multiplet. The methylene (B1212753) protons at C1 would be coupled to the methine proton at C2, appearing as a doublet of doublets, further complicated by potential diastereotopicity. The four methyl groups would produce signals in the upfield region, and their equivalence would depend on the stereochemistry and conformational dynamics of the molecule.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. youtube.com For this compound, the number of signals will depend on the molecule's symmetry. The carbons directly bonded to the nitrogen atoms (C1 and C2) are expected to be significantly deshielded, appearing at a downfield chemical shift compared to the other aliphatic carbons. The methyl carbons would resonate at the most upfield positions. The precise chemical shifts provide a fingerprint of the carbon skeleton. Due to its chirality, ¹³C NMR can also be a powerful tool for quantitative enantiodiscrimination, often providing better resolution than ¹H NMR for distinguishing between enantiomers in the presence of a chiral solvating agent. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| -CH ₂-NH₂ (C1) | ¹H | ~2.5 - 3.0 | dd (doublet of doublets) or m (multiplet) | Diastereotopic protons may result in a more complex multiplet. |

| -CH (CH₃)- (C2) | ¹H | ~2.8 - 3.3 | m (multiplet) | Coupled to protons on C1 and C3. |

| -CH (CH₃)₂ (C3) | ¹H | ~1.5 - 2.0 | m (multiplet) | Coupled to methyl protons and C2 proton. |

| -CH(CH ₃)₂ (C4, C5) | ¹H | ~0.9 - 1.2 | d (doublet) | Coupled to the C3 proton. |

| -CH(CH ₃)- (C6) | ¹H | ~0.9 - 1.2 | d (doublet) | Coupled to the C2 proton. |

| -NH ₂ | ¹H | ~1.0 - 3.5 | br s (broad singlet) | Chemical shift is variable and depends on solvent and concentration. |

| -C H₂-NH₂ (C1) | ¹³C | ~45 - 55 | - | Deshielded by adjacent nitrogen. |

| -C H(CH₃)- (C2) | ¹³C | ~55 - 65 | - | Deshielded by adjacent nitrogen. |

| -C H(CH₃)₂ (C3) | ¹³C | ~30 - 40 | - | |

| -CH(C H₃)₂ (C4, C5) | ¹³C | ~15 - 25 | - | |

| -CH(C H₃)- (C6) | ¹³C | ~15 - 25 | - |

Diffusion-Ordered NMR Spectroscopy (DOSY) is a powerful technique for analyzing mixtures and characterizing the solution-state behavior of molecules. ucsb.edu It separates the NMR signals of different species in a sample based on their translational diffusion coefficients, which are inversely related to their size. ox.ac.uk Larger molecules diffuse more slowly and thus have smaller diffusion coefficients.

For a pure sample of this compound, a DOSY experiment would be expected to show all proton signals aligned horizontally at a single diffusion coefficient value. This result would confirm that all observed resonances originate from a single molecular entity, providing strong evidence of sample purity and the absence of significant aggregation or decomposition in the NMR solvent. This technique is particularly valuable for confirming the monomeric state of the diamine in solution and can be used to estimate its molecular weight by comparison with internal standards of known size. nih.govacs.org

Molecules like this compound are not static but exist as an equilibrium of multiple conformations due to rotation around single bonds. Dynamic NMR (DNMR) spectroscopy, which involves acquiring NMR spectra at variable temperatures, is the primary method for investigating these conformational dynamics. nih.govrsc.org

At room temperature, the rotation around the C-C and C-N bonds may be rapid on the NMR timescale, resulting in a spectrum that shows time-averaged signals for the different conformations. However, as the temperature is lowered, this rotation slows down. If the energy barrier to interconversion is sufficiently high, the exchange rate can become slow enough that the NMR experiment can distinguish between the individual conformers. nih.gov This would manifest as a broadening of the NMR signals, followed by their decoalescence into separate sets of signals for each populated conformation at very low temperatures. By analyzing the line shapes or the coalescence temperature, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the conformational interchange, providing valuable insight into the molecule's flexibility and the relative stability of its conformers. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, MS confirms the molecular formula and provides structural clues through characteristic fragmentation patterns.

In accordance with the Nitrogen Rule, a compound with an even number of nitrogen atoms, such as this diamine, will have an even nominal molecular weight and its molecular ion peak ([M]⁺) will appear at an even m/z value. jove.com The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom. youtube.commiamioh.edu This process is favorable because it results in the formation of a resonance-stabilized iminium cation. For this compound, α-cleavage at the C2-C3 bond is a highly probable fragmentation, leading to a stable, nitrogen-containing cation that would be observed as a prominent peak in the mass spectrum.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion/Fragment | m/z (Predicted) | Proposed Structure/Origin |

| Molecular Ion [M]⁺ | 116 | C₆H₁₆N₂⁺ |

| α-cleavage fragment | 72 | [C₄H₁₀N]⁺ from cleavage of the C2-C3 bond. |

| α-cleavage fragment | 44 | [C₂H₆N]⁺ from cleavage of the C1-C2 bond. |

| Other fragments | Various | Loss of small neutral molecules (e.g., NH₃) or other alkyl radicals. |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, the IR spectrum would be dominated by absorptions characteristic of primary aliphatic amines and alkyl C-H bonds.

Key vibrational modes include:

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com

C-H Stretching: Strong, sharp absorptions are expected just below 3000 cm⁻¹ due to the stretching of C-H bonds in the methyl and methine groups.

N-H Bending: A characteristic scissoring vibration for the -NH₂ group appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comwikieducator.org

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically gives rise to a medium-to-weak absorption in the 1250-1020 cm⁻¹ region. orgchemboulder.com

N-H Wagging: A broad and often strong absorption band between 910-665 cm⁻¹ is characteristic of the out-of-plane bending (wagging) of the N-H bonds in primary amines. wikieducator.org

Table 3: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium (two bands) |

| C-H Stretch (aliphatic) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| C-N Stretch | 1250 - 1020 | Weak to Medium |

| N-H Wag | 910 - 665 | Strong, Broad |

Other Complementary Analytical Methods (e.g., HPLC, LC-MS, UPLC)

While NMR, MS, and IR provide detailed structural information, chromatographic techniques are essential for assessing the purity of a sample and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry. However, the analysis of small, polar aliphatic amines like this compound can present challenges. These compounds often exhibit poor retention on standard reversed-phase columns (e.g., C18) and lack a strong chromophore, making detection by UV-Vis absorbance difficult. thermofisher.com

Several strategies can overcome these issues:

LC-MS and UPLC-MS: The most effective approach is to couple the liquid chromatograph to a mass spectrometer (LC-MS). The MS detector provides high sensitivity and selectivity without requiring the analyte to have a chromophore. mdpi.com Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles to achieve higher resolution and faster analysis times compared to traditional HPLC. waters.com Electrospray ionization (ESI) in the positive ion mode is typically used to protonate the basic amine groups for detection. waters.com

Pre-column Derivatization: The diamine can be chemically modified by reacting it with a derivatizing agent that attaches a UV-absorbing or fluorescent tag to the molecule. This enhances detectability and can also improve the chromatographic behavior of the analyte. thermofisher.com

Mobile Phase Optimization: Adjusting the mobile phase pH can significantly impact the retention and peak shape of ionizable compounds. For basic amines, using a mobile phase with a slightly elevated pH can neutralize the amine groups, increasing their hydrophobicity and retention on a reversed-phase column. waters.combiotage.com Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be employed as it is specifically designed for the separation of highly polar compounds. mdpi.com

These complementary methods, when used in concert, provide a robust and comprehensive characterization of this compound, ensuring its structural identity, purity, and solution-state characteristics are fully understood.

Theoretical and Computational Studies of 2,3 Dimethylbutane 1,2 Diamine and Its Complexes

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, especially those employing Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems. mdpi.comnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for studying the electronic structure, bonding, and reactivity of molecules like 2,3-dimethylbutane-1,2-diamine. mdpi.com

Electronic Structure and Bonding Analysis

DFT calculations have been utilized to analyze the electronic structure of this compound and its derivatives. These studies reveal how the arrangement of electrons in molecular orbitals influences the molecule's properties and reactivity. For instance, in complexes of related salen-type ligands functionalized with a 2,3-diamino-2,3-dimethylbutane bridge, DFT calculations have shown that while the highest occupied molecular orbitals (HOMOs) remain largely unaffected by substituents, the lowest unoccupied molecular orbitals (LUMOs) are sensitive to these changes. cea.fr This understanding of the electronic distribution is critical for predicting how the molecule will interact with other species, such as metal centers in coordination complexes. rsc.org

The bonding in metal complexes containing this compound has also been a subject of theoretical inquiry. In ruthenium(IV) complexes, the two Ru-N(amide) bonds formed from the deprotonated diamine ligand are found to be cis to each other, with bond lengths in the range of 1.835(7) to 1.856(7) Å. ntu.edu.tw Theoretical analyses, such as those combining CASSCF and CASPT2 methods, have been employed to understand unusual bonding interactions, including weak metal-ligand and ligand-ligand bonds, which are crucial for the properties of materials incorporating such ligands. rsc.org

Prediction of Spectroscopic Parameters

A significant application of quantum mechanical calculations is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental data. DFT calculations can be used to predict vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. bris.ac.uk For example, DFT simulations at the B3LYP/6-31G* level can be used to predict vibrational frequencies and NMR chemical shifts, helping to reconcile experimental discrepancies that may arise from solvent or concentration effects.

In the context of related molecules, time-dependent DFT (TD-DFT) has been used to predict electronic spectra (UV-Vis). nih.gov For instance, the UV-Vis spectra of certain salt cocrystals show absorption bands that can be assigned to specific electronic transitions within the cation and anion components based on TD-DFT calculations. nih.gov This predictive capability is invaluable for characterizing new compounds and understanding their electronic properties.

Reaction Pathway and Transition State Analysis

Understanding the mechanism of chemical reactions is a fundamental goal of chemistry, and computational methods provide a powerful means to explore reaction pathways and identify high-energy transition states. fiveable.meyoutube.com For a molecule like this compound, which can participate in various reactions such as oxidation and substitution, computational analysis can map out the energy landscape of these transformations.

By calculating the potential energy surface, researchers can identify the most energetically favorable route for a reaction to proceed from reactants to products. fiveable.me The transition state, representing the energy maximum along the reaction coordinate, is a key structure that determines the reaction rate. fiveable.me Computational tools like DFT can be used to locate and characterize these transition states, providing insights into the reaction mechanism at a molecular level. For example, in the context of catalytic hydrogenations involving related diamine ligands, mechanistic studies have been supported by DFT calculations to understand the activation of dihydrogen and the transfer of hydride and proton species. acs.org

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a way to study the conformational behavior and dynamics of larger systems over longer timescales. wustl.edulibretexts.orgpitt.edu These methods treat molecules as a collection of atoms held together by springs, using a simplified force field to describe the potential energy of the system. rsc.orgsmu.edu

Conformational Energy Landscape and Preferences

The flexibility of the butane (B89635) backbone in this compound allows it to adopt various spatial arrangements or conformations. Molecular mechanics calculations are particularly well-suited for exploring the conformational energy landscape to identify the most stable conformers. bris.ac.uk

For the parent hydrocarbon, 2,3-dimethylbutane, computational studies have explored the relative stabilities of its staggered and eclipsed conformations. stackexchange.com Calculations have shown that the gauche and anti conformers are the most stable, with very small energy differences between them. stackexchange.com Experimental evidence has suggested that for 2,3-dimethylbutane, a gauche conformer may be more stable than the anti form due to geminal repulsions. stackexchange.com The conformational preferences of organic molecules are often benchmarked against high-level computational methods like coupled-cluster theory to assess the accuracy of more efficient methods like force fields and DFT. researchgate.netnih.govdntb.gov.ua The presence of the amino groups in this compound introduces additional complexity due to the potential for intramolecular hydrogen bonding, which would further influence the conformational preferences.

Ligand-Metal Interactions and Dynamics

Molecular dynamics simulations can provide a dynamic picture of how this compound interacts with metal ions in solution. wustl.edulibretexts.org These simulations track the movement of atoms over time, offering insights into the stability of the resulting coordination complexes and the dynamics of the ligand exchange processes.

Future Directions and Emerging Research Areas for 2,3 Dimethylbutane 1,2 Diamine

The unique structural characteristics of 2,3-dimethylbutane-1,2-diamine, particularly its stereogenic centers and steric bulk, position it as a valuable building block for a range of advanced chemical applications. Ongoing research is focused on leveraging these features to explore new synthetic modifications, expand its catalytic repertoire, integrate it into complex molecular systems, and apply it in interdisciplinary fields.

Q & A

Q. What spectroscopic methods are most effective for characterizing 2,3-dimethylbutane-1,2-diamine, and how are key functional groups identified?

Methodological Answer:

- IR Spectroscopy : The primary and secondary amine groups (-NH and -NH) exhibit strong absorption bands at ~3350–3400 cm due to N-H stretching vibrations. The absence of carbonyl (C=O) peaks (~1650–1750 cm^{-1) confirms the absence of oxidation byproducts .

- H NMR : Distinct signals for methylene (-CH-) and methyl (-CH) groups are observed. For example, a singlet integrating to four protons corresponds to methylene groups adjacent to amines, while methyl groups appear as singlets or doublets depending on symmetry. Exchangeable NH protons (broad signals at ~1–3 ppm) disappear upon DO treatment, confirming amine functionality .

- Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, ensuring synthetic purity .

Q. What synthetic routes are reported for this compound, and how are intermediates controlled?

Methodological Answer:

- Reductive Amination : A common approach involves reacting 2,3-dimethylbutane-1,2-dione with ammonia under hydrogenation conditions (e.g., using Raney Ni or Pd/C catalysts). Reaction temperature (60–100°C) and solvent polarity (e.g., ethanol or THF) influence yield and selectivity .

- Intermediate Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress. For example, intermediates like Schiff bases (imine precursors) can be isolated and characterized via IR (C=N stretch at ~1600–1650 cm) before reduction .

Advanced Research Questions

Q. How does this compound behave in coordination chemistry, and what structural motifs emerge in metal complexes?

Methodological Answer:

- Ligand Design : The compound acts as a bidentate ligand, coordinating via its two amine groups. Steric effects from methyl substituents influence metal-ligand bond angles and stability. For example, in Cu(II) complexes, distorted octahedral geometries are observed due to steric hindrance .

- Spectroscopic Validation : UV-Vis spectroscopy (d-d transitions) and X-ray crystallography resolve coordination geometry. Magnetic susceptibility measurements (e.g., SQUID) assess paramagnetic behavior in transition metal complexes .

Q. How can crystallographic data resolve ambiguities in protonation states or stereochemistry?

Methodological Answer:

- Single-Crystal X-Ray Diffraction : Resolves absolute configuration and protonation sites. For instance, in salts (e.g., with sulfonate counterions), hydrogen bonding between NH groups and sulfonate oxygen atoms confirms protonation states .

- SHELX Refinement : Programs like SHELXL refine disordered structures or twinned crystals. High-resolution data (≤ 0.8 Å) and twinning parameter optimization mitigate artifacts .

Q. How do solvent and temperature affect the compound’s reactivity in catalytic applications?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines in alkylation reactions, while protic solvents (e.g., MeOH) stabilize intermediates via hydrogen bonding. Solvent dielectric constants correlate with reaction rates in SN mechanisms .

- Thermodynamic Studies : Van’t Hoff analysis (variable-temperature NMR or calorimetry) quantifies enthalpy/entropy contributions to stability. For example, ΔG° for ligand substitution reactions can be derived from equilibrium constants .

Q. What strategies address contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

- Comparative Analysis : Cross-reference IR and NMR data across studies to identify solvent- or concentration-dependent shifts. For example, NH chemical shifts vary significantly in CDCl vs. DMSO-d due to hydrogen bonding .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, reconciling experimental discrepancies .

Q. How does the compound’s stereochemistry influence its bioactivity or material properties?

Methodological Answer:

- Enantiomer Separation : Chiral HPLC or capillary electrophoresis isolates enantiomers. For example, (R,R)- and (S,S)-configurations exhibit distinct binding affinities in enzyme inhibition assays .

- Structure-Property Relationships : Polarimetry and circular dichroism (CD) correlate stereochemistry with optical activity. In polymers, stereoregularity (e.g., isotactic vs. syndiotactic) impacts thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.